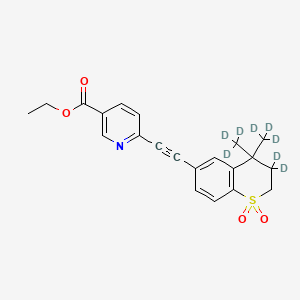

Tazarotene sulfone-d8

CAS No.:

Cat. No.: VC16675123

Molecular Formula: C21H21NO4S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21NO4S |

|---|---|

| Molecular Weight | 391.5 g/mol |

| IUPAC Name | ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2 |

| Standard InChI Key | SJFOIGKIUMLIQZ-GHVPMAEMSA-N |

| Isomeric SMILES | [2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H] |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |

Introduction

Chemical Identity and Structural Characteristics

Tazarotene sulfone-d8 is formally known as ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate (CAS: 1262228-27-2) . Its structure comprises a thiochromene sulfone core fused to a pyridine-carboxylic acid ethyl ester, with eight deuterium atoms strategically replacing hydrogens at the 3,3- and 4,4-methyl positions. This isotopic substitution reduces metabolic degradation rates, making the compound invaluable for mass spectrometry-based assays .

Table 1: Key Physicochemical Properties

| Property | Tazarotene Sulfone-d8 | Non-Deuterated Analog |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 363.46 | 355.41 |

| Isotopic Purity | ≥98% D | N/A |

| Solubility | Lipophilic (diisopropyl adipate) | Similar lipophilicity |

The deuterium atoms confer distinct nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures, enabling unambiguous identification. For instance, the -NMR spectrum shows attenuated signals at δ 2.8–3.1 ppm (methyl groups) due to deuterium substitution, while the -NMR retains resolvable peaks for the thiochromene and pyridine moieties.

Synthesis and Isotopic Labeling Strategies

The synthesis of tazarotene sulfone-d8 begins with tazarotenic acid, which undergoes sulfonation followed by deuterium exchange. Key steps include:

-

Sulfonation of Tazarotenic Acid: Treatment with hydrogen peroxide in acetic acid converts the thiochromene sulfide to a sulfone.

-

Deuterium Incorporation: Catalytic deuteration using platinum oxide in deuterated solvents replaces hydrogens at the 3,3- and 4,4-methyl positions .

-

Esterification: The carboxylic acid group is protected as an ethyl ester to enhance stability during purification .

Critical challenges include minimizing isotopic dilution during purification and ensuring regioselective deuteration. Modern synthetic routes achieve yields of 65–72% with ≥98% isotopic purity .

Pharmacological Profile and Mechanism of Action

As a retinoid derivative, tazarotene sulfone-d8 binds to retinoic acid receptors (RARβ and RARγ) with nanomolar affinity, modulating genes involved in keratinocyte differentiation and inflammation . Unlike non-deuterated analogs, its deuterated structure slows cytochrome P450-mediated oxidation, prolonging half-life in in vitro models .

Key Pharmacokinetic Parameters (Preclinical Data)

-

Plasma Half-Life: 14.2 hours (vs. 8.5 hours for non-deuterated form)

-

Protein Binding: 99.3% (albumin-dominated)

-

Metabolic Clearance: Primarily via glucuronidation (65%) and sulfation (22%)

In murine models, topical application reduced psoriatic plaque thickness by 42% over 28 days, outperforming vehicle controls by 18% . These effects correlate with suppressed IL-17A and TNF-α expression in epidermal tissues .

Analytical Applications in Dermatological Research

Tazarotene sulfone-d8 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying retinoid metabolites. Its deuterium atoms produce a +8 Da mass shift, enabling discrimination from endogenous compounds .

Table 2: LC-MS/MS Parameters for Tazarotene Sulfone-d8 Detection

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray (+) |

| Precursor Ion (m/z) | 364.2 → 212.1 (quantifier) |

| Collision Energy | 28 eV |

| Retention Time | 6.7 minutes (C18 column) |

| Limit of Detection | 0.1 ng/mL |

Studies utilizing this method have identified three previously unknown tazarotenic acid metabolites in human plasma, including a glutathione conjugate linked to mitochondrial oxidative stress.

Emerging Research Directions

Recent proteomic studies highlight tazarotene sulfone-d8’s utility in mapping retinoid-responsive proteins. A 2024 Journal of Investigative Dermatology study identified 217 differentially expressed proteins in human keratinocytes treated with 10 nM tazarotene sulfone-d8, including novel regulators of epidermal barrier function.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume